Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
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Description
Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate is a useful research compound. Its molecular formula is C15H15ClN2O4S and its molecular weight is 354.81. The purity is usually 95%.
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Mechanism of Action
Target of Action:
Such compounds have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Mode of Action:
The exact interaction mechanism with its targets remains elusive. Nevertheless, we know that pyrrolopyrazine derivatives can exhibit antibacterial, antifungal, and antiviral activities (e.g., pyrrolo[1,2-a]pyrazine derivatives) or kinase inhibition (e.g., 5H-pyrrolo[2,3-b]pyrazine derivatives)
Biochemical Pathways:
Its classification into different chemical categories based on the number of nitrogen atoms suggests diverse biological activities .
Biological Activity
Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate, with the CAS number 321574-49-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C15H15ClN2O4S
- Molecular Weight : 354.81 g/mol
- Structure : The compound features a thiazolo-pyrazine core with a chlorobenzyl substituent, which may influence its biological interactions.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
- Efficacy : In vitro studies have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.
Anticancer Potential
Several studies have assessed the anticancer potential of thiazolo-pyrazine derivatives:
- Cell Line Studies : In vitro tests on cancer cell lines have demonstrated cytotoxic effects. For example, compounds in this class have been shown to induce apoptosis in various cancer cell types.
- Mechanistic Insights : The anticancer activity is often linked to the inhibition of specific signaling pathways involved in cell proliferation and survival.
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties:
- Neurotransmitter Modulation : Similar compounds have been reported to enhance levels of neurotransmitters such as acetylcholine and serotonin in the brain, which are crucial for cognitive functions.
- Animal Studies : Preclinical studies involving animal models indicate potential benefits in conditions like Alzheimer's disease and other neurodegenerative disorders.
Case Studies and Research Findings
Several key studies have contributed to our understanding of the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A (2016) | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus and E. coli. |
Study B (2018) | Anticancer Effects | Induced apoptosis in breast cancer cell lines with IC50 values in low micromolar range. |
Study C (2020) | Neuroprotection | Enhanced neurotransmitter levels in rodent models; potential implications for treating cognitive decline. |
Properties
IUPAC Name |
methyl 7-[(4-chlorophenyl)methyl]-5,8-dioxo-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-22-15(21)14-18-11(8-23-14)13(20)17(7-12(18)19)6-9-2-4-10(16)5-3-9/h2-5,11,14H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYOKMAJJCJQGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.